molecular formula C13H14FN5O B5365067 2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile

2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile

Cat. No. B5365067
M. Wt: 275.28 g/mol
InChI Key: AHGDOINZUDZQTR-VLAVLTJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile, also known as FPHIM, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields of research. FPHIM is a hydrazone derivative that has been synthesized through a simple and efficient method.

Mechanism of Action

The mechanism of action of 2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile is not fully understood, but it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and proteins. This compound has been found to inhibit the activity of bacterial and fungal enzymes, leading to their growth inhibition. It has also been reported to inhibit the activity of viral proteins, preventing viral replication. Moreover, this compound has been found to induce apoptosis in cancer cells by activating caspase enzymes, leading to cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including multidrug-resistant strains. This compound has also been found to inhibit the replication of various viruses, including HIV and herpes simplex virus. Moreover, this compound has been reported to induce apoptosis in cancer cells, leading to their death. This compound has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile has several advantages for lab experiments. It is easy to synthesize, yields a high purity product, and exhibits various biological activities, making it a potential candidate for drug development and other scientific research applications. However, this compound has some limitations for lab experiments. It has not been extensively studied, and its mechanism of action is not fully understood. Moreover, its toxicity and side effects are not well documented, making it difficult to assess its safety for human use.

Future Directions

There are several future directions for 2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile research. First, further studies are needed to elucidate the mechanism of action of this compound. Second, more studies are needed to assess the toxicity and safety of this compound for human use. Third, this compound can be further modified to improve its biological activities and reduce its toxicity. Fourth, this compound can be tested for its potential applications in various fields of research, including drug development, agriculture, and environmental science. Finally, this compound can be used as a lead compound for the development of new drugs with improved biological activities and reduced toxicity.

Synthesis Methods

2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile has been synthesized through a one-pot reaction between 2-fluorobenzaldehyde, hydrazine hydrate, morpholine, and malononitrile in ethanol under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to yield this compound. The synthesis method is simple, efficient, and yields a high purity product.

Scientific Research Applications

2-[(2-fluorophenyl)hydrazono]-3-imino-3-(4-morpholinyl)propanenitrile has been found to exhibit various biological activities, making it a potential candidate for drug development and other scientific research applications. This compound has been shown to possess antibacterial, antifungal, and antiviral properties. It has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Moreover, this compound has been reported to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

(1Z)-N-(2-fluoroanilino)-2-imino-2-morpholin-4-ylethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5O/c14-10-3-1-2-4-11(10)17-18-12(9-15)13(16)19-5-7-20-8-6-19/h1-4,16-17H,5-8H2/b16-13?,18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGDOINZUDZQTR-VLAVLTJUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=N)C(=NNC2=CC=CC=C2F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=N)/C(=N\NC2=CC=CC=C2F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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